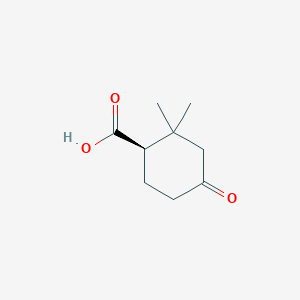![molecular formula C26H23NO6 B12281885 O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine CAS No. 918329-78-9](/img/structure/B12281885.png)
O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a derivative of the amino acid L-tyrosine. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group makes it particularly useful in solid-phase peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the amino and hydroxyl groups of L-tyrosine. The Fmoc group is introduced to protect the amino group, while the acetyl group protects the hydroxyl group. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl and Fmoc groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions to remove protective groups.
Major Products
The major products formed from these reactions include deprotected tyrosine derivatives, quinones, and alcohols .
Aplicaciones Científicas De Investigación
L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in studies involving enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of synthetic peptides for various applications.
Mecanismo De Acción
The mechanism of action of L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The acetyl group protects the hydroxyl group, allowing for selective reactions at other sites .
Comparación Con Compuestos Similares
Similar Compounds
- L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-propyl-
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Tyr(SO3F)-OH
Uniqueness
L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to its dual protective groups, which provide enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in complex peptide and protein synthesis .
Propiedades
Número CAS |
918329-78-9 |
|---|---|
Fórmula molecular |
C26H23NO6 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
(2S)-3-(4-acetyloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H23NO6/c1-16(28)33-18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m0/s1 |
Clave InChI |
DGYAMPGGERPSOR-DEOSSOPVSA-N |
SMILES isomérico |
CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B12281811.png)
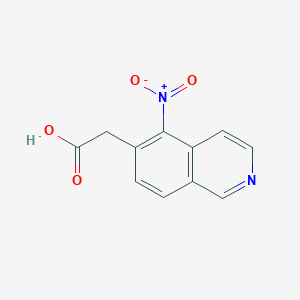
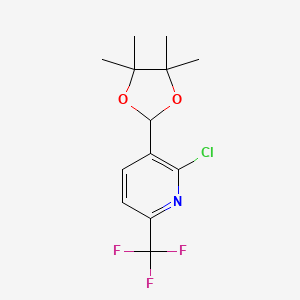
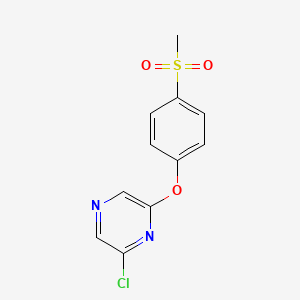
![Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B12281840.png)


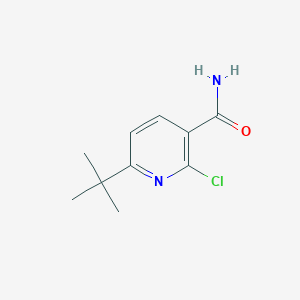

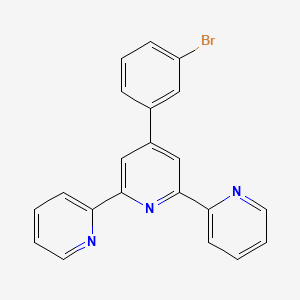
![[(1-Acetyl-piperidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B12281869.png)

